molecular formula C9H7NO2S2 B1625374 Benzothiazole,2-(ethenylsulfonyl)- CAS No. 2591-09-5

Benzothiazole,2-(ethenylsulfonyl)-

Cat. No. B1625374
CAS RN: 2591-09-5
M. Wt: 225.3 g/mol
InChI Key: KQANLUPCSMZGHR-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which would include “Benzothiazole,2-(ethenylsulfonyl)-”, has been achieved through various synthetic pathways . One common method involves the condensation reaction of 2-aminothiophenol with a carbonyl or cyano group-containing substance .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives .

Scientific Research Applications

Therapeutic Potential and Antimicrobial Activity Benzothiazole and its derivatives have a broad spectrum of pharmaceutical applications, displaying significant antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structure, particularly the 2-arylbenzothiazoles, showcases potential antitumor properties. The therapeutic potential extends to various diseases/disorders, with some benzothiazole compounds already in clinical use. This highlights the critical role of the benzothiazole nucleus in drug discovery, especially in developing chemotherapeutic agents (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Synthesis and Evaluation for Antifungal Activity Novel tetrazole derivatives containing the benzothiazole moiety have been synthesized and evaluated for their antifungal activities, demonstrating significant effectiveness against various fungal strains, including the notable sensitivity of Colletotrichum coccodes. These findings underscore the utility of benzothiazole derivatives in addressing antifungal resistance through the development of new antifungal agents (Łukowska-Chojnacka, E. et al., 2016).

Antitumor Properties Benzothiazole derivatives have been synthesized and shown to possess potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This activity is rooted in their ability to serve as ligands to various biomolecules, making them potential agents for cancer treatment (Mortimer, C. G. et al., 2006).

Antioxidant Capacity Research into the antioxidant capacity of benzothiazole-based compounds, such as in the ABTS/PP decolorization assay, has shown that certain antioxidants can form coupling adducts with the benzothiazole moiety. This process underscores the complex interaction between benzothiazole compounds and reactive species, offering insights into the antioxidant potential of these molecules (Ilyasov, I. et al., 2020).

Environmental and Corrosion Studies Benzothiazole derivatives have been studied for their role in enhancing the corrosion resistance of metals in acidic solutions, demonstrating that even trace amounts can significantly inhibit corrosion. This application is essential for industrial processes where corrosion resistance is critical (Salarvand, Z. et al., 2017).

Safety And Hazards

The specific safety and hazards information for “Benzothiazole,2-(ethenylsulfonyl)-” is not available in the search results. For detailed safety data, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions in the research of benzothiazole derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, involve the development of more potent biologically active benzothiazole-based drugs . This includes the exploration of different synthetic pathways and the investigation of novel therapeutics .

properties

IUPAC Name

2-ethenylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQANLUPCSMZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460521
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole,2-(ethenylsulfonyl)-

CAS RN

2591-09-5
Record name Benzothiazole,2-(ethenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(vinylsulfonyl)benzo[d]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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